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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3,4,5-
tetrahydro-2H-1-benzazepin-2-one (CAS No: 4424-80-0), a key heterocyclic scaffold in
medicinal chemistry and drug development.[1] The benzazepine core is integral to various
therapeutic agents, particularly those targeting the central nervous system.[2] Accurate
structural elucidation and purity assessment are paramount, and this document serves as an
authoritative resource for researchers by detailing the interpretation of its Nuclear Magnetic
Resonance (*H and 3C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies
for data acquisition are also presented to ensure reproducible and reliable characterization.

Molecular Structure and Overview

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one possesses a bicyclic structure, fusing a benzene
ring to a seven-membered lactam (azepan-2-one) ring. This framework is a valuable building
block in organic synthesis due to its versatile chemical properties.[1] The molecular formula is
C10H11NO with a molecular weight of approximately 161.20 g/mol .[3]
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Caption: Molecular structure of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, both *H and 3C NMR
provide unambiguous evidence for its structure.

'H NMR Spectroscopy

The *H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons.

Table 1: *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~9.5 Singlet (broad) 1H NH-1
~7.2-7.0 Multiplet 4H Ar-H (C6, C7, C8, C9)
~2.8 Triplet 2H CH2-5
~2.4 Triplet 2H CH2-3

~2.1 | Quintet | 2H | CH2-4 |
Data synthesized from public repositories.[3]
Interpretation:

e N-H Proton (& ~9.5): The downfield singlet corresponds to the amide proton. Its broadness is
characteristic of protons attached to nitrogen due to quadrupole broadening and potential

hydrogen exchange.

o Aromatic Protons (& ~7.0-7.2): The multiplet in the aromatic region integrating to four protons
confirms the presence of the unsubstituted benzene ring.
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« Aliphatic Protons (o ~2.1-2.8): The three distinct signals in the aliphatic region, each
integrating to two protons, are characteristic of the three methylene (-CHz-) groups in the
seven-membered ring. The signal at & ~2.8 (triplet) is assigned to the C5 protons, which are
adjacent to the aromatic ring and a CHz group. The signal at & ~2.4 (triplet) corresponds to
the C3 protons, adjacent to the carbonyl group and a CHz group. The upfield quintet at
~2.1 is assigned to the C4 protons, which are coupled to both the C3 and C5 protons,
resulting in a more complex splitting pattern. Conformational studies of related benzazepines
have shown that the seven-membered ring can undergo chair-to-chair interconversion, which
can influence coupling constants and chemical shifts.[4][5]

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon atoms and their electronic
environments.

Table 2: 13C NMR Spectral Data

Chemical Shift (8) ppm Assignment
~175 C=0 (C2)
~140 Ar-C (C9a)
~135 Ar-C (C5a)
~128-125 Ar-CH (C6, C7, C8, C9)
_35 CHa (C3)
31 CHz (C5)
| ~28 | CH2 (C4) |

Data synthesized from public repositories.[3]
Interpretation:

e Carbonyl Carbon (& ~175): The signal significantly downfield is characteristic of an amide
carbonyl carbon.
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» Aromatic Carbons (& ~125-140): Six signals are expected for the benzene ring. The two
quaternary carbons (C5a and C9a) are typically found further downfield than the protonated
carbons. The remaining four signals correspond to the four aromatic CH groups.

 Aliphatic Carbons (& ~28-35): The three upfield signals correspond to the three methylene
carbons of the azepine ring, consistent with the *H NMR data.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR analysis ensures data integrity.

o Sample Preparation: Dissolve ~5-10 mg of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in
~0.6 mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds). The choice of
solvent is critical; DMSO-ds is often preferred for amides to ensure the N-H proton is clearly
observed.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is
properly shimmed to obtain high-resolution spectra.[6]

e 1H NMR Acquisition:
o Acquire a standard one-pulse proton spectrum.
o Set a spectral width of approximately 16 ppm, centered around 6 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
o Acquire at least 16 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set a spectral width of approximately 220 ppm.
o Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

o Acquire several hundred to a few thousand scans, as the natural abundance of 13C is low.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b015705?utm_src=pdf-body
http://www.orientjchem.org/vol41no2/synthesis-development-spectroscopy-characterizations-and-molecular-docking-study-of-some-new-bis-13-oxazepine-and-bis-13-benzoxazepine-derivatives/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the *H spectrum to the residual solvent
peak (e.g., CDCIs at 7.26 ppm) and the 13C spectrum (e.g., CDCls at 77.16 ppm).

NMR Analysis Workflow

Sample Preparation Instrument Setup Data Acquisition Data Processing Spectral Interpretation
(5-10 mg in 0.6 mL solvent) (400 MHz Spectrometer, Shimming) (*H and 13C Spectra) (FT, Phasing, Calibration) (Peak Assignment, Structural Confirmation)

Click to download full resolution via product page
Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Wavenumber . . . .

Intensity Functional Group Vibration Mode
(cm™)
~3200 Strong, Broad N-H Stretching
~3050 Medium Aromatic C-H Stretching
~2930 Medium Aliphatic C-H Stretching
~1660 Strong, Sharp C=0 (Amide I) Stretching

) Aromatic Ring

~1600, ~1490 Medium Cc=C

Stretching

| ~1400 | Medium | C-N | Stretching |

Data synthesized from public repositories, which often use KBr wafer techniques.[3]
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Interpretation:

N-H Stretch (~3200 cm~1): A strong, broad peak in this region is definitive for the N-H bond
of the secondary amide.

C=0 Stretch (~1660 cm~1): A very strong and sharp absorption here is characteristic of the
carbonyl group in a lactam (cyclic amide). This is often referred to as the Amide | band.

C-H Stretches (~3050 and ~2930 cm~1): Peaks just above 3000 cm™~! are typical for aromatic
C-H stretching, while those just below are for aliphatic C-H stretching, confirming the
presence of both structural motifs.

Aromatic C=C Stretches (~1600, ~1490 cm~1): These absorptions are indicative of the
benzene ring.

Experimental Protocol: FTIR Data Acquisition (KBr
Pellet)

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10
tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Background Scan: Run a background spectrum of the empty sample compartment to
account for atmospheric COz and H20.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a
resolution of 4 cm~1.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is
analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, further confirming its structure.

Table 4: GC-MS Fragmentation Data

Mass-to-Charge Ratio (m/z) Proposed lon
161 [M]* (Molecular lon)
132 [M - CzHs]* or [M - CO - H]*

| 106 | [C7HsNH]* |
Data synthesized from the NIST Mass Spectrometry Data Center.[3]

Interpretation:

e Molecular lon Peak (m/z 161): The peak at m/z 161 corresponds to the molecular weight of
the compound (C10H11NO), confirming its elemental composition.[3]

» Key Fragments (m/z 132, 106): The fragmentation pattern provides structural insights. The
peak at m/z 132 likely arises from the loss of an ethyl radical or the sequential loss of CO
and a hydrogen atom. The prominent fragment at m/z 106 is characteristic of benzazepine
structures and can be attributed to the cleavage of the seven-membered ring, leading to a
stable aromatic fragment.
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Caption: A proposed major fragmentation pathway for the title compound.

Experimental Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
solvent like dichloromethane or ethyl acetate.

 Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EIl) source.

e GC Separation:
o Injector Temperature: 250°C.
o Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
o Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Detection:

o lonization Mode: Electron lonization (El) at 70 eV.
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o Mass Range: Scan from m/z 40 to 400.

o Source Temperature: 230°C.

» Data Analysis: Identify the peak corresponding to the compound in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion
and fragmentation pattern.

Conclusion

The collective spectroscopic evidence from *H NMR, 3C NMR, IR, and MS provides a definitive
structural confirmation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The *H and 3C NMR
spectra establish the carbon-hydrogen framework, IR spectroscopy confirms the key functional
groups (amide N-H and C=0), and mass spectrometry verifies the molecular weight and
provides characteristic fragmentation data. The protocols and interpretations detailed in this
guide serve as a robust reference for researchers in pharmaceutical development and
chemical synthesis, ensuring the accurate and reliable characterization of this important
heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data of 1,3,4,5-tetrahydro-2H-1-
benzazepin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015705#spectroscopic-data-of-1-3-4-5-tetrahydro-2h-
1-benzazepin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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